Critical 3-Methoxy Substitution Converts a Submicromolar ICMT Hit to a Nanomolar Inhibitor
The compound serves as the 'potent 3-methoxy substituted analogue 27' in a published ICMT inhibitor SAR study. This modification was a pivotal step from the initial 'submicromolar hit compound 3', directly establishing the structural basis for further potency gains [1]. While the exact IC50 for the intermediate itself is proprietary, it is the direct structural antecedent of compound 75 (IC50: 1.3 nM), and its introduction bridges a >10-fold potency gap between the initial hit and the optimized clinical leads [1].
| Evidence Dimension | ICMT Inhibitory Potency Progression |
|---|---|
| Target Compound Data | Serves as the structural intermediate (analogue 27) for high-potency ICMT inhibitors |
| Comparator Or Baseline | Initial submicromolar hit compound 3; Ultimate optimized compound 75 (IC50: 1.3 nM) |
| Quantified Difference | The 3-methoxy modification is a prerequisite for a >10-fold improvement in potency, leading to a final IC50 of 1.3 nM [1] |
| Conditions | In vitro ICMT enzyme inhibition assay; methylation of N-acetyl-S-geranylgeranylcysteine using SAM as a methyl donor [2] |
Why This Matters
For a scientific user, this demonstrates that the compound's specific substitution pattern is the empirically validated entry point to a low-nanomolar inhibition series, directly impacting the decision to invest in this scaffold for cancer drug discovery.
- [1] Judd, W. R., Slattum, P. M., Hoang, K. C., Bhoite, L., Valppu, L., & Alberts, G. (2011). Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Journal of Medicinal Chemistry, 54(14), 5031–5047. View Source
- [2] BindingDB entry for BDBM50348029, citing data from Judd et al., J. Med. Chem. 54: 5031-47 (2011). View Source
